molecular formula C15H22BrNO6 B4000364 N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4000364
M. Wt: 392.24 g/mol
InChI Key: FNSHCYPOOLOLIB-UHFFFAOYSA-N
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Description

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety. This compound is of interest due to its unique structure, which includes a bromophenoxy group, an ethoxy chain, and an amine group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(3-bromophenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with isopropylamine to yield N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine. The compound is then combined with oxalic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield quinones, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its amine group.

    Industry: It can be used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The bromophenoxy group can participate in hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a chlorine atom instead of bromine.

    N-[2-[2-(3-fluorophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with a fluorine atom instead of bromine.

    N-[2-[2-(3-iodophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine lies in its bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom also influences the compound’s reactivity and interaction with biological molecules, making it distinct from its chlorine, fluorine, and iodine analogs.

Properties

IUPAC Name

N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.C2H2O4/c1-11(2)15-6-7-16-8-9-17-13-5-3-4-12(14)10-13;3-1(4)2(5)6/h3-5,10-11,15H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSHCYPOOLOLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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